Luminarosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

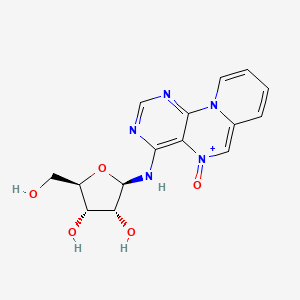

Luminarosine, also known as this compound, is a useful research compound. Its molecular formula is C15H16N5O5+ and its molecular weight is 346.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photophysical Properties

Luminarosine exhibits remarkable fluorescence characteristics, which are influenced by solvent polarity and pH levels. The compound's absorption and fluorescence spectra reveal a complex behavior indicative of charge-transfer excited states. These properties are crucial for applications in biochemical research, particularly in studying nucleic acids and their dynamics.

Key Photophysical Characteristics

| Property | Description |

|---|---|

| Fluorescence Quantum Yield | High yield indicating strong emission capabilities. |

| pH Dependence | Significant changes in spectra with varying pH levels, suggesting potential for pH-sensitive applications. |

| Solvent Polarity Effects | Variability in emission based on solvent environment, useful for environmental sensing applications. |

Applications in Biochemical Research

- Nucleic Acid Studies : this compound's fluorescence makes it an excellent candidate for non-isotopic detection methods in nucleic acid studies. Its ability to bind selectively to RNA and DNA allows researchers to visualize and analyze nucleic acid conformations and dynamics effectively.

- Automated Sequencing : The compound's fluorescent properties can be harnessed in automated sequencing technologies, providing a means to track nucleotide incorporation during sequencing reactions.

- Fluorescent Probes : this compound can be modified to create fluorescent probes that target specific biomolecules, enhancing the sensitivity and specificity of biochemical assays.

Case Study 1: Nucleic Acid Visualization

In a study conducted by Skalski et al., this compound was utilized as a fluorescent probe to visualize RNA structures. The researchers reported significant improvements in the detection limits of RNA compared to traditional methods, demonstrating this compound's potential as a powerful tool for molecular biology applications .

Case Study 2: Environmental Sensing

A recent investigation explored the use of this compound derivatives in environmental monitoring. The study highlighted how variations in fluorescence intensity could be correlated with pollutant concentrations, suggesting that this compound-based sensors could provide real-time monitoring solutions for environmental health .

Propriétés

Formule moléculaire |

C15H16N5O5+ |

|---|---|

Poids moléculaire |

346.32 g/mol |

Nom IUPAC |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[(5-oxopyrido[2,1-h]pteridin-5-ium-4-yl)amino]oxolane-3,4-diol |

InChI |

InChI=1S/C15H16N5O5/c21-6-9-11(22)12(23)15(25-9)18-13-10-14(17-7-16-13)19-4-2-1-3-8(19)5-20(10)24/h1-5,7,9,11-12,15,21-23H,6H2,(H,16,17,18)/q+1/t9-,11-,12-,15-/m1/s1 |

Clé InChI |

HQGGJJWZLSTGBD-SDBHATRESA-N |

SMILES isomérique |

C1=CC2=C[N+](=O)C3=C(N=CN=C3N2C=C1)N[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

SMILES canonique |

C1=CC2=C[N+](=O)C3=C(N=CN=C3N2C=C1)NC4C(C(C(O4)CO)O)O |

Synonymes |

luminarosine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.